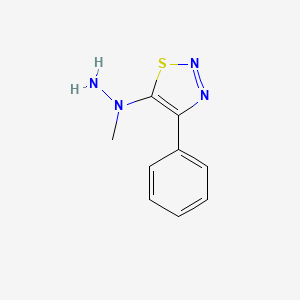

![molecular formula C21H24N4O5S2 B2680299 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-79-8](/img/structure/B2680299.png)

4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((2,6-Dimethylmorpholino)sulfonyl)-N’-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a morpholine ring, a sulfonyl group, and a benzohydrazide moiety, making it of interest for research in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy for Cancer Treatment

The study by Pişkin, Canpolat, and Öztürk (2020) elaborates on the synthesis and characterization of zinc phthalocyanine derivatives, which exhibit high singlet oxygen quantum yield. These compounds, due to their excellent photophysical and photochemical properties, are considered promising candidates for Type II photosensitizers in photodynamic therapy, a treatment modality for cancer. This suggests that compounds with similar sulfonyl and benzohydrazide groups could potentially be explored for their applicability in therapeutic interventions, especially in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antihypertensive Agents

Rahman et al. (2014) synthesized a series of N-substituted-phenylquinazolin-3-(4H)-yl benzene sulfonamide derivatives to explore their pharmacological activities. These compounds demonstrated significant diuretic, antihypertensive, and anti-diabetic potentials in rats. The presence of sulfonyl and benzohydrazide functionalities in these molecules contributed to their biological activity, indicating the potential of similarly structured compounds in developing new pharmacological agents (Rahman et al., 2014).

Antioxidant Properties

Compounds incorporating sulfonyl and benzohydrazide groups have also been explored for their antioxidant properties. For instance, Gür et al. (2017) synthesized 1,3,4-thiadiazole derivatives including methoxy cinnamic acids, which showed significant antioxidant activities. These findings highlight the potential of such compounds in mitigating oxidative stress, suggesting a research avenue for the compound to be investigated for its antioxidant capacity (Gür et al., 2017).

Adsorption and Removal of Environmental Pollutants

Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for the efficient removal of benzophenone-4 from water, showcasing the utility of such compounds in environmental protection. This research suggests that compounds with similar functional groups could potentially be engineered for the adsorption and removal of various environmental pollutants, providing a cleaner and safer ecosystem (Zhou et al., 2018).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multiple steps:

Formation of the Benzohydrazide Core: This can be achieved by reacting 4-sulfonylbenzoic acid with hydrazine hydrate under reflux conditions.

Introduction of the Benzothiazole Moiety: The benzohydrazide intermediate is then reacted with 6-methoxybenzo[d]thiazole-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Attachment of the Morpholine Ring: Finally, the 2,6-dimethylmorpholine is introduced via a nucleophilic substitution reaction with the sulfonyl chloride derivative of the intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and hydrazines.

Substitution Products: Various substituted benzohydrazides.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine:

Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial strains.

Drug Development: Its structure can be modified to create derivatives with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry:

Wirkmechanismus

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Pathways: The compound may inhibit key enzymes, disrupting cellular processes and leading to cell death in microorganisms.

Vergleich Mit ähnlichen Verbindungen

4-((2,6-Dimethylmorpholino)sulfonyl)-N’-(6-chlorobenzo[d]thiazol-2-yl)benzohydrazide: Similar structure but with a chlorine substituent, potentially altering its reactivity and biological activity.

4-((2,6-Dimethylmorpholino)sulfonyl)-N’-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide: Fluorine substituent, which can affect its electronic properties and interactions with biological targets.

Uniqueness: The presence of the methoxy group in 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide provides unique electronic properties, potentially enhancing its effectiveness in specific applications compared to its analogs.

Eigenschaften

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S2/c1-13-11-25(12-14(2)30-13)32(27,28)17-7-4-15(5-8-17)20(26)23-24-21-22-18-9-6-16(29-3)10-19(18)31-21/h4-10,13-14H,11-12H2,1-3H3,(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWWMWJZHLFBKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)

![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)

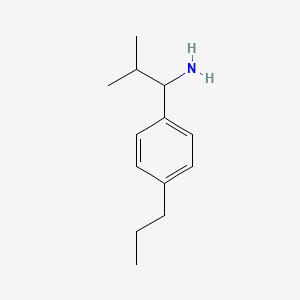

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)

![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)

![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)

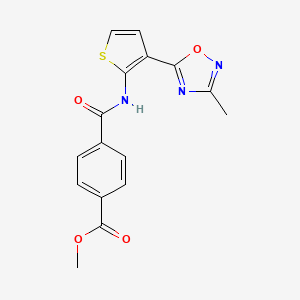

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)

![1-phenyl-3-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2680235.png)

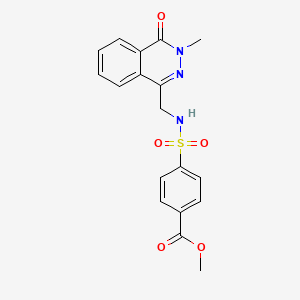

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2680236.png)

![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)